molecular formula C9H5NO5 B12349576 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-

Cat. No.: B12349576
M. Wt: 207.14 g/mol
InChI Key: ODHPDDRBCMDYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- is a heterocyclic compound with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- typically involves the condensation of salicylamide with various aldehydes and ketones . The resulting esters are then hydrolyzed using hydrogen carbonate to yield the desired carboxylic acids . Another method involves the Lewis acid-catalyzed S_N2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its unique structure allows it to interact with various biological macromolecules, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- stands out due to its unique benzoxazine ring fused with a carboxylic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

2,4-dioxo-8H-3,1-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-4H,(H,11,12)

InChI Key

ODHPDDRBCMDYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.